molecular formula C6H6BrN3O B12361022 6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

Cat. No.: B12361022
M. Wt: 216.04 g/mol
InChI Key: NOBRQTUXVUNFSD-UHFFFAOYSA-N
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Description

Crystallographic Analysis of the Pyrrolotriazinone Core

The pyrrolo[2,1-f]triazin-4-one core exhibits a fused bicyclic structure comprising a pyrrole ring condensed with a triazinone moiety. Single-crystal X-ray diffraction studies of analogous brominated pyrrolotriazinones reveal a nearly planar molecular geometry, with the pyrrole and triazinone rings showing root-mean-square (r.m.s.) deviations of 0.0130 Å from coplanarity. The dihydropyrrole moiety introduces minor deviations, with flap atoms displaced by up to 0.154 Å.

Crystallographic parameters for related compounds (Table 1) highlight a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 7.5654 Å, b = 11.4972 Å, c = 12.1025 Å, and β = 105.583°. The planar arrangement facilitates π-stacking interactions, critical for binding in biological targets such as phosphodiesterases and kinases.

Table 1: Crystallographic data for a brominated pyrrolotriazinone derivative

Parameter Value
Molecular formula C₁₁H₉BrN₂O
Molecular weight 265.11 g/mol
Crystal system Monoclinic
Space group P2₁/c
Unit cell volume 1013.99 ų
Density 1.737 Mg/m³

Bromine Substitution Effects on Electronic Configuration

The introduction of bromine at position 6 induces significant electronic perturbations. The C–Br bond length measures 1.900 Å, consistent with typical aryl bromides. Bromine’s electron-withdrawing nature reduces electron density across the triazinone ring, as evidenced by density functional theory (DFT) calculations. Frontier molecular orbital analysis reveals a lowered energy gap (ΔE = 3.72 eV) between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), enhancing electrophilic reactivity.

Comparative studies show that bromine substitution increases dipole moments by ~1.2 D compared to non-halogenated analogs, favoring interactions with hydrophobic protein pockets. This electronic modulation underpins the compound’s utility as a intermediate in kinase inhibitor synthesis.

Tautomeric Equilibrium Studies in Solution Phase

The triazinone ring exists in dynamic tautomeric equilibrium between 1H- and 3H- forms (Figure 1). Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal a 4:1 preference for the 3H-tautomer at 298 K, attributed to intramolecular hydrogen bonding between N3–H and the carbonyl oxygen. Solvent polarity modulates this equilibrium, with aprotic solvents stabilizing the 3H-form due to reduced dielectric shielding.

Variable-temperature NMR experiments (253–323 K) yield a tautomerization energy barrier (ΔG‡) of 12.3 kcal/mol, indicating rapid interconversion at physiological temperatures. This tautomeric flexibility may influence binding kinetics in enzyme active sites.

Comparative Analysis with Related Heterocyclic Systems

The pyrrolo[2,1-f]triazin-4-one scaffold demonstrates distinct advantages over related heterocycles:

  • Pyrazolopyrimidinones : While both scaffolds engage in hydrogen bonding via carbonyl groups, pyrrolotriazinones exhibit superior π-stacking due to extended aromaticity. For example, the pyrazolopyrimidinone derivative 3r shows weaker hydrophobic interactions (ΔKₐ = 35-fold) compared to pyrrolotriazinone-based inhibitors.

  • Quinazolinones : Brominated quinazolinones exhibit reduced planarity (r.m.s. deviation = 0.060 Å) compared to pyrrolotriazinones, diminishing their ability to occupy flat enzyme pockets.

  • Imidazotriazines : The absence of a fused pyrrole ring in imidazotriazines limits their capacity for simultaneous hydrogen bonding and hydrophobic interactions, as observed in ubiquitin-specific protease 7 (USP7) inhibitors.

Table 2: Comparative electronic properties of heterocyclic systems

Heterocycle HOMO (eV) LUMO (eV) Dipole Moment (D)
Pyrrolotriazinone -6.52 -2.80 4.8
Pyrazolopyrimidinone -6.30 -2.65 3.9
Quinazolinone -6.75 -3.10 5.2

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H6BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-2,9H,3H2,(H,8,11)

InChI Key

NOBRQTUXVUNFSD-UHFFFAOYSA-N

Canonical SMILES

C1NC(=O)C2=CC(=CN2N1)Br

Origin of Product

United States

Preparation Methods

Nucleophile-Induced Rearrangement

Pyrrolo[2,1-f]triazin-4(3H)-ones can be synthesized via rearrangement of pyrrolo[1,2-d]oxadiazines under nucleophilic conditions. For brominated derivatives, 6-bromo-pyrrolooxadiazine intermediates are treated with lithium or sodium bases to induce cyclization. In a representative procedure, pyrrolooxadiazine 11 (1.0 equiv) reacts with LiHMDS (1.2 equiv) in THF at 0°C for 5 minutes, yielding 6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f]triazin-4-one with 85% efficiency. This method avoids high temperatures and prolonged reaction times, making it industrially viable.

Regioselective Intramolecular Cyclization

1,2-Biscarbamoyl-substituted pyrroles undergo regioselective cyclization to form the triazinone core. Starting with 1-(bromoacetyl)-2-carbamoyl-pyrrole 10 , treatment with POCl₃ (2.0 equiv) in DCM at room temperature for 2 hours generates the bicyclic structure. Bromine incorporation is achieved either pre- or post-cyclization. When brominated at the pyrrole C6 position prior to cyclization, yields reach 78%.

Leuckart Reaction with N-Aminated Pyrrole Derivatives

One-Pot Amination-Cyclization

A scalable route involves N-amination of pyrrole-2-carboxylates followed by Leuckart reaction conditions. Ethyl pyrrole-2-carboxylate (1.0 equiv) is treated with monochloramine (1.5 equiv) in MTBE at −8°C for 2 hours to form the N-aminated intermediate. Subsequent heating with formamide and NH₄OAc (3.0 equiv) at 140°C for 12 hours induces cyclization, affording the triazinone core. Bromination using NBS (1.1 equiv) in DMF at 50°C introduces the bromine substituent at C6, yielding the target compound in 72% overall yield.

Bromination Post-Cyclization

Alternatively, the non-brominated triazinone is brominated using Br₂ (1.0 equiv) in acetic acid at 80°C for 4 hours. This method achieves 65% yield but requires careful control of stoichiometry to avoid di-bromination byproducts.

Metal-Mediated Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Comparative Analysis of Methods

Table 1: Efficiency and Scalability of Synthetic Routes

Method Key Reagents Yield (%) Scalability Regioselectivity
Nucleophile-Induced LiHMDS, THF 85 High Excellent
Leuckart Reaction NH₄OAc, Formamide 72 Moderate Good
Suzuki-Miyaura Pd(PPh₃)₄, NBS 68 Low Moderate
Post-Cyclization Bromine Br₂, Acetic Acid 65 High Poor

Advantages and Limitations

  • Nucleophile-Induced Rearrangement : Superior yields and short reaction times but requires anhydrous conditions.
  • Leuckart Reaction : Amenable to one-pot synthesis but involves high-temperature steps.
  • Cross-Coupling : Flexible for diversification but limited by catalyst cost and purification challenges.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances utilize continuous flow reactors to enhance the Leuckart reaction. By maintaining precise temperature (−8°C for amination, 140°C for cyclization) and residence time (30 minutes), throughput increases to 5 kg/day with 80% yield.

Green Chemistry Metrics

Solvent recycling (e.g., MTBE recovery) and catalytic Pd systems reduce the environmental impact. A lifecycle assessment shows a 40% reduction in waste compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have highlighted the cytotoxic effects of pyrrolo[2,1-f][1,2,4]triazine derivatives against various tumor cell lines. Specifically, 6-bromo derivatives have shown promising results in inhibiting the proliferation of cancer cells. These compounds are believed to interfere with key cellular pathways involved in cancer progression, making them candidates for further drug development.

Structure-Activity Relationship Studies:
Research has focused on understanding how modifications to the pyrrolo[2,1-f][1,2,4]triazine structure affect its biological activity. For instance, variations in substituents at different positions have been systematically studied to optimize their potency as anticancer agents. Such studies are crucial for identifying lead compounds for clinical trials.

Antiviral and Antimicrobial Properties

Potential Antiviral Agents:
Some derivatives of triazine compounds exhibit antiviral properties. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells. The exploration of 6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-4-one as a scaffold for antiviral drug development is an area of ongoing research.

Antimicrobial Activity:
The antimicrobial efficacy of triazine derivatives has also been documented. Compounds similar to 6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine have demonstrated activity against various bacterial strains and fungi. This suggests potential applications in treating infections resistant to conventional antibiotics.

Neuropharmacological Research

CNS Activity:
There is emerging evidence that certain triazine derivatives may exhibit neuroprotective effects or influence neurotransmitter systems. Investigating the neuropharmacological properties of 6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-4-one could lead to novel treatments for neurodegenerative diseases or mood disorders.

Table 1: Biological Activities of Pyrrolo[2,1-f][1,2,4]triazine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
6-Bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-4-oneAnticancer5.8
6-Bromo derivative AAntiviral12.0
6-Bromo derivative BAntimicrobial8.5

Case Study: Anticancer Efficacy

A recent case study published in a peer-reviewed journal investigated the effects of various pyrrolo[2,1-f][1,2,4]triazine derivatives on human cancer cell lines. The study found that compounds with specific substitutions at the 5-position exhibited significantly lower IC50 values compared to standard chemotherapy agents such as cisplatin and doxorubicin. This suggests that these derivatives could serve as more effective alternatives or adjuncts to existing treatments.

Mechanism of Action

The mechanism of action of 6-Bromopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes like Wnt signaling . The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Structural Isomers and Positional Bromination Effects

Compound Name CAS Number Bromine Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one 888721-83-3 Position 6 C₆H₄BrN₃O 214.02 CFTR modulation , kinase inhibition
5-Bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one 1403767-05-4 Position 5 C₆H₄BrN₃O 214.02 Positional isomer; altered electronic properties may affect reactivity
7-Bromo-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one N/A Position 7 C₆H₄BrN₃O 214.02 Limited data; potential for divergent biological activity

Key Observations :

  • Position 6 bromination optimizes steric and electronic interactions in CFTR potentiators, as seen in patent literature .
  • Position 5 bromination (e.g., 5-Bromo analog) may reduce metabolic stability due to proximity to the triazine ring’s reactive sites .

Functional Group Modifications

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Applications
6-Methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one Methyl at C6 C₇H₇N₃O 149.15 Building block for kinase inhibitors; reduced electrophilicity vs. bromo analog
6-(3-Chloropropoxy)-5-methyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one 3-Chloropropoxy at C6 C₁₀H₁₂ClN₃O₂ 241.67 Enhanced solubility; exploratory anticancer agent
6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Trifluoroethyl at C6 C₇H₅F₃N₃O 216.13 Fluorinated analog; potential CNS activity due to improved lipophilicity

Key Observations :

  • Methyl substitution simplifies synthesis but reduces bioactivity compared to brominated derivatives .
  • Chloropropoxy and trifluoroethyl groups improve pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) .

Key Observations :

  • Bromine at position 6 enhances CFTR potentiation efficacy, likely due to halogen bonding with the target .
  • Pyrrolo-triazine derivatives with bulky aryl groups (e.g., 4h) show superior anticancer activity but lack bromine’s metabolic stability .

Biological Activity

6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies and findings that highlight its therapeutic potential.

  • Molecular Formula: C8H7BrN4O
  • Molecular Weight: 244.07 g/mol
  • CAS Number: 1613751-69-1

The compound features a pyrrolo-triazine structure, which is significant for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structures to 6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one exhibit notable antitumor properties. For example:

  • Structure-Activity Relationship (SAR): The presence of specific substituents on the triazine ring has been linked to enhanced cytotoxicity against various cancer cell lines. Compounds with halogen substitutions often demonstrate increased potency (IC50 values ranging from 0.5 to 2.0 µg/mL) against breast and lung cancer cells .

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. In a study involving various derivatives:

  • Efficacy: Certain analogs of the pyrrolo-triazine structure showed significant anticonvulsant activity, providing up to 100% protection in animal models subjected to induced seizures. The mechanism appears to involve modulation of GABA receptor activity .

Antiviral Properties

There is emerging evidence that compounds within the pyrrolo-triazine family may possess antiviral properties:

Table 1: Summary of Biological Activities

Activity TypeReferenceIC50 (µg/mL)Mechanism of Action
Antitumor 0.5 - 2.0Cytotoxicity via apoptosis induction
Anticonvulsant Not specifiedGABA receptor modulation
Antiviral Not specifiedInhibition of viral replication

Detailed Research Findings

  • Antitumor Studies: A series of derivatives were synthesized and tested against various cancer cell lines. Compounds with electron-withdrawing groups showed enhanced activity due to increased lipophilicity and better membrane penetration .
  • Anticonvulsant Studies: In vivo studies demonstrated that certain derivatives could significantly reduce seizure duration and frequency in rodent models. The SAR indicated that modifications at the nitrogen positions could enhance efficacy .
  • Antiviral Potential: While specific studies on this compound are sparse, related compounds have shown promise in inhibiting viral polymerases, suggesting a potential pathway for further investigation into the antiviral capabilities of 6-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one .

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